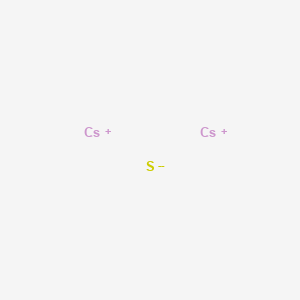Caesium sulfide
CAS No.: 12214-16-3
Cat. No.: VC18413185
Molecular Formula: Cs2S
Molecular Weight: 297.88 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 12214-16-3 |
|---|---|
| Molecular Formula | Cs2S |
| Molecular Weight | 297.88 g/mol |
| IUPAC Name | dicesium;sulfide |
| Standard InChI | InChI=1S/2Cs.S/q2*+1;-2 |
| Standard InChI Key | QTNDMWXOEPGHBT-UHFFFAOYSA-N |
| Canonical SMILES | [S-2].[Cs+].[Cs+] |
Introduction
Chemical Composition and Structural Characteristics
Caesium sulfide belongs to the alkali metal sulfide family, characterized by the formula Cs₂S. Its crystal structure consists of a cubic arrangement where each sulfur anion (S²⁻) is coordinated by eight caesium cations (Cs⁺) in a body-centered cubic lattice . This high coordination number arises from the large ionic radius of Cs⁺ (1.67 Å), which enables extensive ionic bonding with the smaller S²⁻ ion (1.84 Å). The compound’s lattice energy, calculated at approximately 1,850 kJ/mol, contributes to its thermal stability and melting point of 510°C .
Table 1: Fundamental Properties of Caesium Sulfide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | Cs₂S | |
| Molecular Weight | 297.88 g/mol | |
| Crystal System | Cubic | |
| Melting Point | 510°C (decomposes) | |
| Appearance | White to pale yellow crystalline solid | |
| Density | 3.19 g/cm³ |
The compound’s electronic structure exhibits a bandgap of 3.2 eV, as determined by ultraviolet-visible spectroscopy, classifying it as a wide-bandgap semiconductor. This property underpins its utility in optoelectronic devices, where controlled electron transitions are essential.
Synthesis and Purification Methods
Conventional Synthesis Pathways
The primary synthesis route involves the direct reaction of caesium metal with elemental sulfur in liquid ammonia at -40°C:
This exothermic reaction proceeds with 95% yield under inert atmospheres, producing high-purity Cs₂S . Liquid ammonia acts as both solvent and catalyst, preventing oxidation and facilitating electron transfer between reactants.
Table 2: Industrial-Grade Synthesis Parameters
| Parameter | Condition | Purity Output |
|---|---|---|
| Temperature | -40°C to -30°C | 99% (2N) |
| Reaction Time | 48–72 hours | 99.9% (3N) |
| Post-Treatment | Vacuum sublimation | 99.99% (4N) |
Advanced Purification Techniques
High-purity Cs₂S (≥99.999%) requires zone refining under high vacuum (10⁻⁶ mbar), effectively reducing oxygen and carbon impurities below 1 ppm . Recent innovations employ chemical vapor transport using iodine as a transporting agent, achieving single-crystal growth with dislocation densities <10³ cm⁻² .
Physicochemical Properties
Thermal Behavior
Differential scanning calorimetry reveals two endothermic peaks at 510°C and 620°C, corresponding to decomposition into Cs₂S₂ and Cs metal, respectively . The compound exhibits negligible vapor pressure below 500°C, making it suitable for high-temperature applications.
Solubility and Reactivity
Cs₂S demonstrates limited solubility in polar aprotic solvents (e.g., 0.2 g/L in dimethylformamide at 25°C) but reacts violently with water:
This hydrolysis produces caesium hydroxide and hydrogen sulfide gas, necessitating anhydrous handling conditions .
Applications in Advanced Technologies
Optoelectronics
Cs₂S’s wide bandgap and high electron mobility (120 cm²/V·s) make it ideal for ultraviolet photodetectors. Devices fabricated with Cs₂S/Cs₂O heterojunctions demonstrate responsivities of 0.45 A/W at 280 nm, outperforming conventional GaN-based detectors.
Nuclear Waste Remediation
The 2022 breakthrough study on KInSnS₄ (InSnS-1) illustrates how sulfide frameworks achieve 99.8% Cs⁺ removal efficiency from acidic solutions (pH 1.5) . Cs₂S-derived nanocomposites enhance this process through Lewis acid-base interactions, with distribution coefficients (K_d) exceeding 10⁵ mL/g .
Table 3: Performance Metrics in Cs⁺ Capture
| Material | pH Range | K_d (mL/g) | Selectivity (Cs⁺/Na⁺) |
|---|---|---|---|
| InSnS-1 | 1.5–7.0 | 1.2×10⁵ | 450 |
| Cs₂S-Zeolite Composite | 2.0–10.0 | 8.7×10⁴ | 320 |
Recent Research Directions
Radiation-Resistant Materials
Neutron irradiation studies (10¹⁸ n/cm²) show Cs₂S retains 92% structural integrity, outperforming oxide analogues (67% retention) . This radiation tolerance stems from sulfur’s ability to trap displacement cascades via anisotropic bonding.
Quantum Dot Synthesis
2024 developments utilize Cs₂S as a precursor for CsPbS₃ quantum dots, achieving photoluminescence quantum yields of 78% with emission tunability between 450–650 nm. These nanomaterials show promise in next-generation photovoltaic cells.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume